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molecular formula C12H9N3O B8283395 2-[(6-Methylpyridin-3-yl)oxy]nicotinonitrile

2-[(6-Methylpyridin-3-yl)oxy]nicotinonitrile

Cat. No. B8283395
M. Wt: 211.22 g/mol
InChI Key: QZEMSTARCCSOCT-UHFFFAOYSA-N
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Patent
US07704997B1

Procedure details

5-hydroxy-2-methylpyridine and 2-fluoronicotinonitrile were processed according to the method of Example 128B to provide the product. MS (ESI+) m/z 212 (M+H)+;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[N:6][CH:7]=1.F[C:10]1[N:17]=[CH:16][CH:15]=[CH:14][C:11]=1[C:12]#[N:13]>>[CH3:8][C:5]1[N:6]=[CH:7][C:2]([O:1][C:10]2[N:17]=[CH:16][CH:15]=[CH:14][C:11]=2[C:12]#[N:13])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=CC(=NC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C=CC=N1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide the product

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C=N1)OC1=C(C#N)C=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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